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Compound of Interest

Compound Name: Aminooxy-PEG8-acid

Cat. No.: B8024838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aminooxy-PEG8-acid is a heterobifunctional linker that has become an invaluable tool in

bioconjugation, particularly for the development of antibody-drug conjugates (ADCs),

PROTACs, and other targeted therapeutics.[1][2] Its structure features a terminal aminooxy

group and a carboxylic acid, separated by an 8-unit polyethylene glycol (PEG) spacer. This

unique architecture offers several advantages for bioconjugation strategies.

The aminooxy group facilitates the highly selective and efficient formation of a stable oxime

bond with aldehyde or ketone moieties on a target biomolecule.[1][3][4] This reaction, known as

oxime ligation, is bioorthogonal and proceeds under mild, aqueous conditions, making it ideal

for modifying sensitive biological molecules. The resulting oxime linkage is significantly more

stable than imine or hydrazone bonds, particularly at physiological pH. The PEG8 spacer

enhances the solubility and pharmacokinetic profile of the resulting conjugate, while the

terminal carboxylic acid provides a handle for subsequent modifications, such as attachment to

a drug molecule or another biomolecule using standard carbodiimide chemistry.

These application notes provide detailed protocols and reaction conditions for the successful

use of Aminooxy-PEG8-acid in bioconjugation workflows.
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Property Value Reference

Molecular Formula C19H39NO11

Molecular Weight 457.52 g/mol

CAS Number 2055013-68-6

Appearance
Varies (consult manufacturer's

data sheet)

Solubility

Soluble in water and common

organic solvents (e.g., DMSO,

DMF)

Storage

Store at -20°C, desiccated and

protected from light. Allow to

warm to room temperature

before opening to prevent

moisture condensation.

Reaction Conditions for Oxime Ligation
The formation of an oxime bond between the aminooxy group of Aminooxy-PEG8-acid and an

aldehyde or ketone on a biomolecule is influenced by several key parameters.

pH
The optimal pH for uncatalyzed oxime ligation is typically in the range of 4.5 to 5.5. However, to

maintain the stability of many proteins, the reaction is often performed at a neutral pH (6.5-7.5).

At neutral pH, the reaction rate is significantly slower, and the use of a catalyst is highly

recommended.

Catalysts
Aniline and its derivatives are effective nucleophilic catalysts that can significantly accelerate

the rate of oxime ligation, especially at neutral pH. m-Phenylenediamine (mPDA) has been

shown to be a particularly efficient catalyst, demonstrating a reaction rate up to 15 times faster

than aniline at similar concentrations.
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Reactant Concentration and Molar Ratio
The concentration of the reactants plays a crucial role in the reaction kinetics. For efficient

conjugation, a molar excess of the Aminooxy-PEG8-acid is typically used. The optimal molar

ratio depends on the specific biomolecule and should be determined empirically, but a starting

point of 10- to 50-fold molar excess of the PEG reagent over the biomolecule is common.

Temperature and Reaction Time
Oxime ligation can be performed at room temperature (20-25°C) or at 4°C for sensitive

biomolecules. The reaction time can range from 2 to 24 hours, depending on the pH, catalyst

concentration, and reactivity of the carbonyl group. Reaction progress should be monitored to

determine the optimal time.

Quantitative Data on Reaction Kinetics
The following table summarizes the observed second-order rate constants (kobs) for oxime

ligation under various conditions, illustrating the impact of catalysts and pH.
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Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation
with Aminooxy-PEG8-acid
This protocol describes the conjugation of Aminooxy-PEG8-acid to a protein containing an

aldehyde or ketone group.

Materials:

Protein with an accessible aldehyde or ketone group (1-10 mg/mL)

Aminooxy-PEG8-acid

Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5 (amine-free)

Catalyst Stock Solution (optional): 100 mM Aniline or m-Phenylenediamine in DMSO
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Quenching Solution (optional): 1 M Hydroxylamine, pH 7.0

Purification System: Size-Exclusion Chromatography (SEC) or Dialysis cassettes with an

appropriate molecular weight cutoff (MWCO)

Analytical Instruments: SDS-PAGE, HPLC, Mass Spectrometer

Procedure:

Protein Preparation:

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the

protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction

Buffer using dialysis or a desalting column.

Aminooxy-PEG8-acid Preparation:

Immediately before use, dissolve the Aminooxy-PEG8-acid in the Reaction Buffer to

create a stock solution (e.g., 10-100 mM).

Conjugation Reaction:

Add the desired molar excess (e.g., 10-50 fold) of the Aminooxy-PEG8-acid solution to

the protein solution.

If using a catalyst, add the catalyst stock solution to a final concentration of 10-100 mM.

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours

with gentle stirring.

Reaction Quenching (Optional):

To stop the reaction and consume unreacted aldehyde/ketone groups on the protein, add

a small molar excess of the Quenching Solution and incubate for an additional 30-60

minutes.

Purification of the Conjugate:
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Remove unreacted Aminooxy-PEG8-acid, catalyst, and quenching reagent by SEC or

dialysis.

Analysis and Storage:

Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

Determine the degree of PEGylation and purity using HPLC and/or mass spectrometry.

Store the final conjugate at -20°C or -80°C in a suitable buffer.

Protocol 2: Introduction of an Aldehyde Group onto a
Glycoprotein for Subsequent PEGylation
This protocol describes the generation of aldehyde groups on a glycoprotein via mild periodate

oxidation, followed by conjugation with Aminooxy-PEG8-acid.

Materials:

Glycoprotein (1-10 mg/mL)

Sodium meta-periodate (NaIO4)

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

Aminooxy-PEG8-acid

Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5 (amine-free)

Desalting column

Other materials as listed in Protocol 1

Procedure:

Glycoprotein Oxidation:

Dissolve the glycoprotein in cold Oxidation Buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b8024838?utm_src=pdf-body
https://www.benchchem.com/product/b8024838?utm_src=pdf-body
https://www.benchchem.com/product/b8024838?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8024838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10

mM.

Incubate the reaction on ice for 30 minutes in the dark.

Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating

for 5 minutes on ice.

Buffer Exchange:

Immediately remove excess periodate and exchange the buffer to the Reaction Buffer

using a desalting column.

Conjugation with Aminooxy-PEG8-acid:

Follow steps 2-6 from Protocol 1 to conjugate the Aminooxy-PEG8-acid to the oxidized

glycoprotein.
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Issue Possible Cause Suggested Solution

Low Conjugation Efficiency Suboptimal pH

Ensure the reaction buffer pH

is within the optimal range

(6.5-7.5 for catalyzed

reactions, or ~6.0 for

uncatalyzed).

Inactive reagents

Use fresh, high-purity

Aminooxy-PEG8-acid and

ensure the biomolecule has

not degraded.

Steric hindrance

Increase the molar excess of

Aminooxy-PEG8-acid or

increase the reaction time.

Absence of catalyst at neutral

pH

Add a catalyst such as aniline

or m-phenylenediamine to the

reaction mixture.

Protein Precipitation
High concentration of organic

co-solvent

Minimize the amount of

organic solvent used to

dissolve the PEG reagent.

Protein instability in the

reaction buffer

Screen different buffer

conditions or add stabilizing

excipients.

Non-specific Binding Hydrophobic interactions

Add a non-ionic detergent

(e.g., Tween-20 at 0.05%) to

the reaction and purification

buffers.
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Caption: Chemical reaction pathway for oxime ligation.
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Caption: Experimental workflow for bioconjugation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b8024838?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8024838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pH

Reaction Rate

Optimal ~4.5-5.5 (uncat.)
Slower at neutral pH

Catalyst

Increases rate, esp. at neutral pH

Molar Ratio
(PEG:Biomolecule)

Conjugation Efficiency

Higher excess can
increase efficiency

Faster rate can lead to
higher efficiency in a given time

Click to download full resolution via product page

Caption: Factors influencing reaction outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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